molecular formula C22H18ClFN4O2S B3397136 9-chloro-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1021207-95-3

9-chloro-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B3397136
CAS RN: 1021207-95-3
M. Wt: 456.9 g/mol
InChI Key: OGYQMYKLPZGOJA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chloro group, a fluorophenyl group, a piperazine ring, and a benzothieno[3,2-d]pyrimidin-4(3H)-one group. These groups are common in many pharmaceutical compounds and could contribute to various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the formation of the benzothieno[3,2-d]pyrimidin-4(3H)-one group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially form hydrogen bonds with other molecules, while the fluorophenyl group could participate in pi-pi stacking interactions. The benzothieno[3,2-d]pyrimidin-4(3H)-one group is a heterocyclic ring system that could also contribute to the overall properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The piperazine ring could potentially undergo substitution reactions, while the fluorophenyl group could be involved in electrophilic aromatic substitution reactions. The benzothieno[3,2-d]pyrimidin-4(3H)-one group could also undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could increase the polarity of the molecule, while the fluorophenyl group could contribute to its lipophilicity. The benzothieno[3,2-d]pyrimidin-4(3H)-one group could also affect the acidity or basicity of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The piperazine ring is a common feature in many drugs and could be involved in binding to biological targets. The fluorophenyl group and the benzothieno[3,2-d]pyrimidin-4(3H)-one group could also contribute to the binding affinity and selectivity of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further studies on its synthesis, characterization, and biological activities. It could also involve the design and synthesis of analogs with improved properties or activities .

properties

IUPAC Name

9-chloro-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O2S/c23-14-4-3-7-17-19(14)20-21(31-17)22(30)28(13-25-20)12-18(29)27-10-8-26(9-11-27)16-6-2-1-5-15(16)24/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYQMYKLPZGOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC4=C(C3=O)SC5=C4C(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-chloro-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
9-chloro-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
9-chloro-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
9-chloro-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
9-chloro-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
9-chloro-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

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